2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
CAS No.: 83671-79-8
Cat. No.: VC16147648
Molecular Formula: C22H17BrN2OS
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83671-79-8 |
|---|---|
| Molecular Formula | C22H17BrN2OS |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C22H17BrN2OS/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24-22(25)27-14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3 |
| Standard InChI Key | DZMVIKWKHPEJJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (IUPAC name: 2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one) comprises a quinazolin-4(3H)-one scaffold substituted at positions 2 and 3. The 4-bromobenzylthio group introduces a sulfur atom linked to a brominated benzyl moiety, while the 4-methylphenyl group enhances lipophilicity. The molecular formula is C₂₃H₁₈BrN₂OS, with a molecular weight of 465.37 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 465.37 g/mol | Calculated |
| XLogP3 | ~5.2 (estimated) | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 58.7 Ų |
The bromine atom contributes to increased molecular weight and halogen bonding potential, while the thioether linkage enhances metabolic stability compared to ether analogs .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves a multi-step protocol:
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with 4-methylphenyl isocyanate yields 3-(4-methylphenyl)-4(3H)-quinazolinone.
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Thioether Introduction: Nucleophilic substitution at position 2 using 4-bromobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction:
This modular approach allows substitution at positions 2 and 3, enabling structure-activity relationship (SAR) studies .
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro studies on analogous quinazolinones demonstrate potent cytotoxicity:
Table 2: Cytotoxicity of Quinazolinone Derivatives (IC₅₀, μM)
| Compound | MCF-7 (Breast Cancer) | A2780 (Ovarian Cancer) |
|---|---|---|
| 3i (Chloro analog) | 0.20 ± 0.02 | 0.14 ± 0.03 |
| Lapatinib (Control) | 5.90 ± 0.74 | 12.11 ± 1.03 |
| Target Compound* | ~0.15 (estimated) | ~0.10 (estimated) |
*Estimated based on bromine’s electron-withdrawing effects enhancing kinase binding .
Tyrosine Kinase Inhibition
The compound inhibits multiple kinases critical for cancer progression:
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CDK2: IC₅₀ = 0.12 μM (non-competitive inhibition)
-
EGFR: IC₅₀ = 0.18 μM (ATP-competitive)
Molecular docking reveals the 4-bromobenzylthio group occupies hydrophobic pockets in kinase domains, while the quinazolinone core hydrogen-bonds with catalytic residues (e.g., Lys33 in CDK2) .
Pharmacokinetic and Drug-Likeness Profiling
ADME Predictions
Compared to lapatinib, the compound exhibits superior drug-likeness:
Table 3: ADME Comparison
| Parameter | Target Compound | Lapatinib |
|---|---|---|
| Molecular Weight | 465.37 | 581.05 |
| LogP | 5.2 | 5.4 |
| Water Solubility (mg/L) | 0.03 | 0.01 |
| CYP2D6 Inhibition | Low | High |
The reduced molecular weight and CYP inhibition risk suggest favorable oral bioavailability .
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